molecular formula C14H13ClO2 B6381181 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol CAS No. 1261951-44-3

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol

Cat. No.: B6381181
CAS No.: 1261951-44-3
M. Wt: 248.70 g/mol
InChI Key: AXGZIKZAZYCCCV-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol is an organic compound with a complex structure, characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenol ring

Properties

IUPAC Name

2-chloro-4-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-13(16)12(15)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGZIKZAZYCCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685962
Record name 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-44-3
Record name 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 4-(2-methoxy-5-methylphenyl)phenol using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of substituted phenols or thiophenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methoxy-5-methylphenyl)phenol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This structural uniqueness allows it to interact differently with various molecular targets compared to its similar compounds .

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